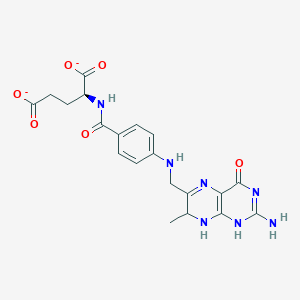

5-Methyl-5,6-dihydropteroylglutamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-5,6-dihydropteroylglutamic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H21N7O6-2 and its molecular weight is 455.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nutritional Applications

5-Methyl-5,6-dihydropteroylglutamic acid is vital for human health as it contributes to the synthesis of nucleotides and amino acids. It is particularly important in:

- DNA Synthesis : This compound is essential for the synthesis of purines and pyrimidines, which are necessary for DNA replication and repair.

- Homocysteine Metabolism : It facilitates the conversion of homocysteine to methionine, thereby playing a role in cardiovascular health by potentially lowering homocysteine levels .

Clinical Applications

The therapeutic potential of this compound has been explored in various clinical contexts:

- Folate Deficiency Treatment : It is used to treat conditions related to folate deficiency, including megaloblastic anemia, where it helps restore normal blood cell production .

- Neurodevelopmental Disorders : Research indicates its importance in prenatal care, as adequate folate levels during pregnancy are associated with reduced risks of neural tube defects in infants .

Pharmacological Research

Recent studies have highlighted the pharmacological properties of this compound:

- Antitumor Activity : In vivo studies have shown that this compound exhibits significant tumor growth inhibition in xenograft models. For instance, doses around 20 mg/kg resulted in tumor growth inhibition rates reaching up to 60%.

| Study Type | Findings |

|---|---|

| Antitumor Activity | 60% tumor growth inhibition at 20 mg/kg |

| Anti-inflammatory Effects | Significant reduction in inflammation markers |

- Antimicrobial Effects : The compound has demonstrated efficacy against various bacterial strains, including multi-drug resistant strains, indicating its potential as an antimicrobial agent.

Biochemical Research

In biochemical studies, this compound serves as a substrate for various enzymes involved in folate metabolism:

- Enzyme Interactions : It acts as a cofactor for enzymes such as methionine synthase and thymidylate synthase. Its role in these enzymatic reactions underscores its significance in metabolic pathways critical for cellular function .

Case Studies and Research Findings

Several case studies have documented the applications and effects of this compound:

-

Cancer Treatment Case Study :

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Significant induction of apoptosis was observed in cancer cells with minimal effects on normal cells.

-

Infection Control Case Study :

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Effective inhibition of growth was noted in multi-drug resistant strains.

Análisis De Reacciones Químicas

Metabolic Assimilation and Enzymatic Interactions

5-MDHPG participates in folate metabolism but exhibits reduced stability compared to fully reduced tetrahydrofolates:

-

Assimilation into the folate pool : 5-MDHPG is partially incorporated into cellular folate pathways, though its bioavailability is lower than 5-methyltetrahydrofolate (5-MTHF) .

-

Enzymatic reduction : In vivo studies suggest that 5-MDHPG may serve as a substrate for dihydrofolate reductase (DHFR), which reduces it to the tetrahydro form, though this process is less efficient than for 7,8-dihydrofolate .

Key Metabolic Pathways:

Degradation and Stability

5-MDHPG is prone to degradation under physiological and experimental conditions:

-

Gut microbiota-mediated breakdown : Up to 50% of orally administered 5-MDHPG is decomposed during intestinal transit, likely via microbial enzymatic activity .

-

pH-dependent hydrolysis : Acidic conditions (e.g., gastric environment) accelerate non-enzymatic hydrolysis, yielding pteridine fragments and glutamic acid derivatives .

Comparative Stability in Biological Matrices:

| Compound | Stability in Gut | Enzymatic Reduction Efficiency |

|---|---|---|

| 5-MDHPG | Low (50% degradation) | Moderate |

| 5-MTHF | High | High |

| 7,8-Dihydrofolate | Moderate | High |

Oxidation and Redox Behavior

The dihydro state of 5-MDHPG renders it susceptible to oxidation:

-

Auto-oxidation : In aerobic environments, 5-MDHPG undergoes gradual oxidation to form pterin-6-carboxylic acid and other oxidized byproducts .

-

Interaction with reactive oxygen species (ROS) : The compound’s redox activity may contribute to cellular antioxidant mechanisms, though this remains understudied .

Synthetic and Analytical Reactions

While direct synthetic routes for 5-MDHPG are scarce, its reactivity has been inferred from related folates:

-

Lithiation and carboxylation : Analogous dihydrofolates undergo lithiation with alkyllithium agents (e.g., n-BuLi) followed by CO₂ trapping to form carboxylic acid derivatives .

-

Chromatographic analysis : LC-MS methods with C18 columns and formic acid/acetonitrile gradients are effective for separating 5-MDHPG from other folates .

Comparative Analysis with Related Folates

5-MDHPG’s reactivity diverges from reduced and oxidized folate derivatives:

Propiedades

Número CAS |

15623-13-9 |

|---|---|

Fórmula molecular |

C20H21N7O6-2 |

Peso molecular |

455.4 g/mol |

Nombre IUPAC |

(2S)-2-[[4-[(2-amino-7-methyl-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H23N7O6/c1-9-13(24-15-16(23-9)26-20(21)27-18(15)31)8-22-11-4-2-10(3-5-11)17(30)25-12(19(32)33)6-7-14(28)29/h2-5,9,12,22H,6-8H2,1H3,(H,25,30)(H,28,29)(H,32,33)(H4,21,23,26,27,31)/p-2/t9?,12-/m0/s1 |

Clave InChI |

FMNVDMRUKQPXQP-ACGXKRRESA-L |

SMILES |

CC1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-] |

SMILES isomérico |

CC1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-] |

SMILES canónico |

CC1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-] |

Sinónimos |

5-methyl-5,6-dihydropteroylglutamic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.